molecular formula C12H16O4 B13803945 2,2-Dimethyl-3-hydroxy-3-(P-methoxyphenyl)propionic acid

2,2-Dimethyl-3-hydroxy-3-(P-methoxyphenyl)propionic acid

Cat. No.: B13803945
M. Wt: 224.25 g/mol
InChI Key: OELOAKIFBLVQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-hydroxy-3-(P-methoxyphenyl)propionic acid is an organic compound with the molecular formula C12H16O4. This compound is characterized by the presence of a hydroxy group and a methoxyphenyl group attached to a propionic acid backbone. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-hydroxy-3-(P-methoxyphenyl)propionic acid typically involves the reaction of 3-(P-methoxyphenyl)propionic acid with suitable reagents under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the dimethyl group at the alpha position of the propionic acid. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-hydroxy-3-(P-methoxyphenyl)propionic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of 2,2-Dimethyl-3-oxo-3-(P-methoxyphenyl)propionic acid.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-3-hydroxy-3-(P-methoxyphenyl)propionic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-hydroxy-3-(P-methoxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

  • 3-(2-Methoxyphenyl)propionic acid
  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
  • 2,2-Dimethyl-3-hydroxy-3-(4-methoxyphenyl)propionic acid

Comparison: Compared to similar compounds, 2,2-Dimethyl-3-hydroxy-3-(P-methoxyphenyl)propionic acid is unique due to the presence of both the dimethyl and methoxyphenyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique reactivity and potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

3-hydroxy-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C12H16O4/c1-12(2,11(14)15)10(13)8-4-6-9(16-3)7-5-8/h4-7,10,13H,1-3H3,(H,14,15)

InChI Key

OELOAKIFBLVQNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)OC)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.